molecular formula C17H18N6O3S B2581934 ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 896678-12-9

ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

Cat. No.: B2581934
CAS No.: 896678-12-9
M. Wt: 386.43
InChI Key: OLVCKLNIJUKBRD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a benzyl group at position 3, a thioether-linked acetamido side chain, and an ethyl ester moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.5–3.0) and molecular weight (~430 g/mol), making it a candidate for drug discovery, particularly in oncology and neurological disorders. The compound’s synthesis typically involves nucleophilic substitution at the 7-position of the triazolopyrimidine scaffold, followed by coupling with ethyl 2-(2-aminoacetamido)acetate .

Properties

IUPAC Name

ethyl 2-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-2-26-14(25)8-18-13(24)10-27-17-15-16(19-11-20-17)23(22-21-15)9-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVCKLNIJUKBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate Similar compounds with a triazolo[4,5-d]pyrimidine core have been studied for their inhibitory activity against certain kinases.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to have antitumor activities.

Biological Activity

Ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate (CAS Number: 920391-52-2) is a complex organic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Structural Overview

The compound features a triazolo[4,5-d]pyrimidine moiety, which is known for its significant biological activities. The structure includes an ethyl ester group and an acetamido linkage, contributing to its solubility and interaction with biological targets. The presence of a thioether group enhances its pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₁N₇O₃S
Molecular Weight395.4 g/mol
CAS Number920391-52-2

Anticancer Properties

Research indicates that compounds containing the triazolo[4,5-d]pyrimidine structure exhibit anticancer properties. In vitro studies have demonstrated that this compound has significant antiproliferative effects against various cancer cell lines:

  • HCT116 (colon cancer) : IC₅₀ values suggest potent activity.
  • MCF-7 (breast cancer) : Demonstrated inhibition of cell growth.
  • A549 (lung adenocarcinoma) : Effective in reducing cell viability.

These findings align with studies on related compounds that also show activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Preliminary results indicate moderate to high efficacy against:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to bind to specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Interaction : It shows binding affinity to receptors associated with cellular signaling pathways that regulate proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Anticancer Activity :
    • Conducted on various human cancer cell lines.
    • Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Efficacy Study :
    • Evaluated against clinical isolates of bacteria.
    • Showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazolo[4,5-d]pyrimidine structure have demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacteria and fungi. For instance, studies show that similar triazole derivatives possess significant antibacterial effects against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Anticancer Properties

The triazolo[4,5-d]pyrimidine derivatives have been evaluated for their anticancer activities. A study highlighted that these compounds could inhibit cancer cell growth in vitro, showcasing their potential as anticancer agents. The mechanism often involves the disruption of cellular processes critical for tumor growth and survival .

Enzyme Inhibition

Ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may interact with enzymes related to cancer progression or thrombus formation, indicating its potential use in therapeutic contexts where enzyme modulation is beneficial .

Binding Affinity Studies

Research has focused on the compound's binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential. Techniques such as molecular docking simulations are employed to predict how well the compound can bind to target sites on proteins involved in disease processes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require careful control of conditions to ensure high yields and purity . Research into modifying this compound to enhance its biological activity continues to be a significant area of interest.

Case Studies and Research Findings

Study Focus Findings
PMC7384432Antimicrobial ActivityDemonstrated high efficacy against S. aureus and E. coli; compounds showed MIC values significantly lower than standard antibiotics .
PMC10253887Anticancer ActivityIdentified as effective against various cancer cell lines; exhibited mechanisms that disrupt tumor growth pathways .
CBDV202400637Enzyme InhibitionShowed promising results as an enzyme inhibitor; potential for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors. Below is a detailed comparison of ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Applications References
This compound Benzyl (C3), thioacetamido-ethyl ester side chain ~430 Under investigation (preclinical)
4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline (22) Benzyl (C3), 4-aminophenylthio substituent 366.43 EZH2/HDAC dual inhibitor (IC50 = 0.12 μM)
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Isoxazole-thioether linker, triazolo[1,5-a]pyrimidine core 522.60 Anticancer (A2A adenosine receptor antagonism)
Tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate (9) Propylthio (C5), tert-butyl carbamate-protected ethylamine side chain 429.54 A2A adenosine receptor antagonist (Ki = 8 nM)
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole Benzoxazole-thioether substituent 352.39 Fluorescent tracer (A2A receptor binding)

Key Findings:

Core Modifications: The benzyl group at C3 is conserved across most analogs (e.g., compounds 9, 22) to maintain binding affinity to adenosine receptors . Substitution at C7 with thioether-linked groups (e.g., acetamido, aniline, or benzoxazole) significantly impacts solubility and target selectivity. For instance, the ethyl ester in the target compound enhances membrane permeability compared to the polar aniline group in compound 22 .

Biological Activity: The tert-butyl carbamate derivative (compound 9) exhibits nanomolar affinity for A2A receptors, outperforming the target compound in receptor binding assays due to its hydrophobic carbamate group . Compound 22’s dual EZH2/HDAC inhibition highlights the role of the 4-aminophenylthio group in epigenetic modulation, a feature absent in the target compound .

Physicochemical Properties :

  • The benzoxazole-thioether analog (MW 352.39) has lower molecular weight and higher fluorescence, making it suitable for imaging applications , whereas the target compound’s ester group may confer better metabolic stability than free carboxylic acid derivatives .

Q & A

Q. How does this compound compare to other triazolopyrimidines in terms of synthetic complexity and bioactivity?

  • Methodological Answer :
  • Synthetic Complexity : Higher than simpler analogs (e.g., 3-methyl derivatives) due to the benzyl-thioacetamide moiety (3 additional steps) .
  • Bioactivity : Superior kinase inhibition (IC₅₀ ~50 nM vs. ~200 nM for non-benzyl analogs) but lower solubility (logP ~2.5 vs. ~1.8) .
Compound Synthetic Steps Kinase IC₅₀ (nM) logP
Target compound5502.5
3-Methyl analog32001.8

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